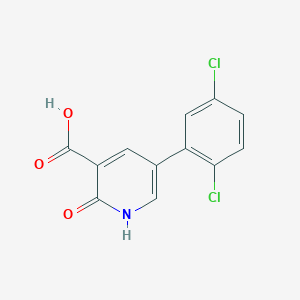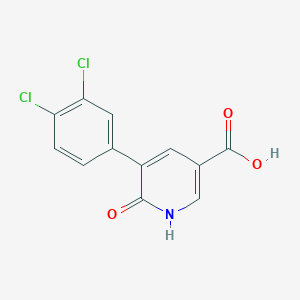
5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a dichlorophenyl group attached to the nicotinic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and 2-hydroxynicotinic acid.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-hydroxynicotinic acid in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and heat transfer.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(3,4-Dichlorophenyl)-2-ketonicotinic acid.
Reduction: Formation of 5-(3,4-Dichlorophenyl)-2-aminonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and polymer synthesis.
作用机制
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Receptor Binding: It may bind to receptors, triggering a cascade of cellular responses.
相似化合物的比较
Similar Compounds
5-(3,4-Dichlorophenyl)-2-aminonicotinic acid: Similar structure but with an amino group instead of a hydroxyl group.
5-(3,4-Dichlorophenyl)-2-ketonicotinic acid: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
5-(3,4-Dichlorophenyl)-2-hydroxynicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for specific interactions and reactions that are not possible with its amino or ketone analogs.
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-9-2-1-6(4-10(9)14)7-3-8(12(17)18)11(16)15-5-7/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIETUFXAYWPJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C(=C2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688026 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261905-79-6 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














